molecular formula C5H8ClF2NO2 B1529579 (R)-4,4-difluoropyrrolidine-2-carboxylic acid hydrochloride CAS No. 1407991-25-6

(R)-4,4-difluoropyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B1529579
CAS No.: 1407991-25-6
M. Wt: 187.57 g/mol
InChI Key: QGRXWQRKPNNHMU-AENDTGMFSA-N
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Description

Hydrochloric acid is a strong acid used to adjust the pH of injections and ophthalmic solutions . It’s a colorless solution with a distinctive pungent smell .


Synthesis Analysis

The synthesis of compounds can vary greatly depending on the specific compound. For example, metformin was initially synthesized in 1922 via the reaction of dimethylamine hydrochloride and 2-cyanoguanine with heating .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its molecular structure and the conditions under which it is reacted. Titrimetric analysis is one method used to study the reactions of a compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined through various experimental methods .

Scientific Research Applications

Drug Development and Synthesis

(R)-4,4-difluoropyrrolidine-2-carboxylic acid hydrochloride has been instrumental in the development of new pharmaceutical compounds. For instance, it was utilized in the design and synthesis of influenza neuraminidase inhibitors , highlighting its role in creating potent antiviral drugs. The structural analysis of these inhibitors revealed their effective interaction with the enzyme's active site, demonstrating the compound's importance in drug design processes (Wang et al., 2001).

Molecular Chemistry

The compound's utility is also evident in molecular chemistry, where it contributes to the synthesis of trifluoromethyl-substituted pyridine and quinolinecarboxylic acids . These compounds have significant applications in the development of new materials and chemicals with enhanced properties (Cottet et al., 2003). Furthermore, its role in the formation of 3D metal-organic framework structures through self-assembly with lanthanide ions indicates its potential in creating novel materials for catalysis, gas storage, and separation technologies (Ghosh & Bharadwaj, 2004).

Chemical Reactions and Mechanisms

Research into the mechanistic features of chemical reactions involving this compound has provided insights into its reactivity and potential applications in synthetic chemistry. For example, studies on the decarboxylative coupling of acrylic acids underscore the compound's versatility in facilitating complex chemical transformations (Neely & Rovis, 2014).

Advanced Materials

The compound's contribution to the development of advanced materials is illustrated by its involvement in the synthesis of diorganotin (IV) moieties with pyridinecarboxylic acids, which have potential applications in catalysis, polymer stabilization, and as precursors for organometallic chemistry (Zhang et al., 2005).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules to exert its effects. This is often studied in the context of drug compounds .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, hydrochloric acid is corrosive and can cause burns upon contact .

Future Directions

The future directions of research on a compound depend on its potential applications. For example, antimicrobial peptides have gained significant attention for their clinical potential .

Properties

IUPAC Name

(2R)-4,4-difluoropyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2NO2.ClH/c6-5(7)1-3(4(9)10)8-2-5;/h3,8H,1-2H2,(H,9,10);1H/t3-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRXWQRKPNNHMU-AENDTGMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC1(F)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NCC1(F)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1407991-25-6
Record name (2R)-4,4-difluoropyrrolidine-2-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-4,4-difluoropyrrolidine-2-carboxylic acid hydrochloride
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(R)-4,4-difluoropyrrolidine-2-carboxylic acid hydrochloride
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(R)-4,4-difluoropyrrolidine-2-carboxylic acid hydrochloride
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(R)-4,4-difluoropyrrolidine-2-carboxylic acid hydrochloride
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(R)-4,4-difluoropyrrolidine-2-carboxylic acid hydrochloride

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